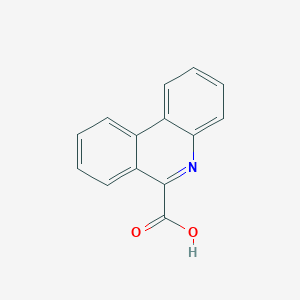
6-Phenanthridinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenanthridinecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H9NO2 and its molecular weight is 223.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Applications
6-Phenanthridinecarboxylic acid and its derivatives have shown promising anticancer properties. Research indicates that modifications at the C-6 position of the phenanthridine core can enhance cytotoxicity against various cancer cell lines.
Case Studies
- Cytotoxicity Against Cancer Cells : A study reported that certain derivatives of phenanthridine exhibited significant anticancer activity with IC50 values lower than 2 μM against CNE1 and HepG2 cells. Notably, compounds with a [(dimethylamino)ethyl]amino side chain at the C-6 position demonstrated superior activity compared to traditional agents like nitidine chloride .
- Mechanism of Action : The antitumor activity is attributed to the planar conjugated structure of these compounds, which enhances their interaction with DNA and other cellular targets. The introduction of short alkyl chains at the N-5 position also improved activity, suggesting that structural modifications can lead to more potent derivatives .
Antimicrobial Activity
This compound has been explored for its antibacterial and antifungal properties. Its derivatives have been tested against a range of pathogens, demonstrating effectiveness in inhibiting bacterial growth.
Research Findings
- Broad-Spectrum Activity : Some derivatives have shown activity against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .
- Mechanistic Insights : The mechanism often involves disruption of bacterial cell membranes or interference with DNA synthesis, making these compounds valuable in developing new antibiotics .
Synthetic Chemistry Applications
The synthesis of this compound is facilitated through various palladium-catalyzed reactions. These methodologies are crucial for producing novel derivatives with enhanced biological activities.
Synthesis Techniques
- Palladium-Catalyzed C–H Activation : Recent advancements in synthetic chemistry have utilized palladium-catalyzed C–H functionalization to create complex phenanthridine derivatives efficiently. This method allows for the selective modification of the phenanthridine core without extensive protective group strategies .
- Example Synthesis : A notable synthetic route involves the reaction of this compound methyl ester with various anilines to produce diverse phenanthridinone derivatives. This approach not only expands the library of available compounds but also enhances their potential therapeutic applications .
Summary Table of Applications
Propriétés
Numéro CAS |
19711-92-3 |
|---|---|
Formule moléculaire |
C14H9NO2 |
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
phenanthridine-6-carboxylic acid |
InChI |
InChI=1S/C14H9NO2/c16-14(17)13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-8H,(H,16,17) |
Clé InChI |
DQISNQZAUQTBOG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N=C2C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N=C2C(=O)O |
Synonymes |
6-Phenanthridinecarboxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















